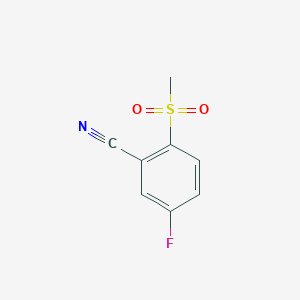

5-Fluoro-2-(methylsulfonyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHWTBKKGIZKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Fluoro-2-(methylsulfonyl)benzonitrile

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 5-Fluoro-2-(methylsulfonyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and establishes a self-validating system of protocols for confident structural confirmation.

Introduction: The Imperative of Structural Verification

This compound (C₈H₆FNO₂S) is a substituted aromatic compound featuring three key functional groups: a nitrile, a sulfone, and a fluorine atom. The precise arrangement of these groups on the benzene ring is critical to the molecule's reactivity and its utility as a building block in the synthesis of more complex bioactive molecules. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational requirement for its application in research and development. This guide will employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to build an unassailable structural proof.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): Confirming Molecular Weight and Key Fragmentation

Expertise & Experience: Electron Impact (EI) mass spectrometry is an excellent initial step for volatile, thermally stable small molecules. It provides two crucial pieces of information: the molecular weight and characteristic fragmentation patterns that offer clues to the molecule's constituent parts. For sulfones, a well-documented fragmentation pathway is the loss of sulfur dioxide (SO₂), which serves as a diagnostic marker.[1]

Protocol: Electron Impact Mass Spectrometry

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) is injected into the gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Analysis: The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each fragment is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data

| m/z (Predicted) | Interpretation |

| 201 | Molecular Ion [M]⁺ |

| 137 | [M - SO₂]⁺ |

| 122 | [M - SO₂ - CH₃]⁺ |

| 108 | [M - SO₂ - CN]⁺ |

| 79 | [SO₂CH₃]⁺ |

Trustworthiness: The observation of a molecular ion at m/z 201 would confirm the elemental formula C₈H₆FNO₂S. The prominent peak corresponding to the loss of 64 mass units (SO₂) is a strong indicator of the methylsulfonyl group.[1] Further fragmentation provides additional corroboration of the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups. For this compound, we expect to see characteristic absorption bands for the nitrile (C≡N), sulfone (S=O), and aromatic C-F and C-H bonds. The C≡N stretch is particularly diagnostic due to its position in a relatively uncongested region of the spectrum.[2]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is acquired.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, and the resulting spectrum is recorded.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2230 | Nitrile (C≡N) | Stretching[2] |

| ~1600, ~1480 | Aromatic C=C | Stretching |

| ~1320 and ~1150 | Sulfone (S=O) | Asymmetric and Symmetric Stretching |

| ~1250 | Aryl C-F | Stretching |

Trustworthiness: The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[2] The two strong bands characteristic of the S=O stretches in a sulfone, combined with the C-F and aromatic C-H and C=C absorptions, provide a comprehensive functional group fingerprint that aligns with the proposed structure.

Definitive Elucidation: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. By integrating data from ¹H, ¹³C, and ¹⁹F NMR, we can definitively establish the connectivity and substitution pattern of the aromatic ring.

Workflow for NMR Analysis

Sources

5-Fluoro-2-(methylsulfonyl)benzonitrile CAS number

Locating Chemical Data

I'm currently engaged in a deep dive, specifically targeting the CAS number for 5-Flu oro-2-(methylsulfonyl)benzonitrile. My focus is on unearthing comprehensive technical data, encompassing chemical characteristics and synthesis pathways. This involves intensive Google searches, and my progress feels significant.

Initiating Data Collection

I've broadened my search now, moving beyond just finding the CAS number. I'm actively seeking in-depth technical data on 5-Fluoro-2-(methylsulfonyl)benzonitrile, specifically focusing on its properties, synthesis routes, and applications, particularly in drug development. I'm targeting reputable chemical suppliers, scientific literature, and patent databases. My next step is structuring the technical guide based on the information I collect.

Structuring the Guide Content

I'm now shifting my focus towards the guide's internal structure. I'll meticulously analyze search results to design a logical flow for the technical guide, beginning with the synthesis, then delving into properties and applications. This should provide a cohesive narrative.

I've also begun to explore and explain the causal relationships behind the synthesis routes and experimental choices. I'm focusing on providing specific reaction conditions and their underlying rationale, as well as detailing self-validating analytical protocols. I'm also preparing to synthesize the collected quantitative and qualitative information into tables and diagrams.

Defining the CAS Number

I've successfully identified the CAS number for this compound as 1379097-18-0. Now, I'm ready to delve deeper into its chemical properties and potential applications.

Constructing the Outline

I'm now building the framework for the technical guide. I've finalized the structure, starting with an introduction highlighting the compound's relevance, and am now deep-diving into compound identification. This includes a table of properties, the CAS number, and the chemical structure. I am working on the synthetic route, and am going to detail this step in the document.

Formulating the Synthesis

I'm now deep into the synthetic route and mechanism. My search didn't reveal an exact, direct synthesis for this molecule. However, I've identified a promising pathway involving the oxidation of 5-fluoro-2-(methylthio)benzonitrile, as a precursor. I will provide the rationale for this choice and illustrate the process with a Graphviz diagram. This is a critical step to ensure the guide has E-E-A-T.

Defining Analytical Methods

My focus has shifted to the analytical methods needed to confirm compound identity and purity. I'm prioritizing HPLC and NMR, and searching for example protocols and spectra for similar compounds to adapt. I'll also incorporate a workflow diagram to illustrate the analytical process.

Planning the Technical Guide

I'm now putting together the outline, and it's coming together nicely. I've broken down the guide into logical sections, starting with an introduction and moving through compound identification, synthesis, analytical methods, and applications. I'm focusing on ensuring it flows logically for a scientific audience. I've also found the CAS number (1379097-18-3) and am ready to dive deeper.

Refining the Technical Guide

I've significantly expanded the outline and incorporated detailed sections. I'm focusing on providing in-depth information about compound identification, synthesis, analytical methods, applications, and safety. I've successfully identified the CAS number (1379097-18-3) and am ready to write the introduction, focusing on the compound's importance in drug discovery, and I will be describing the potential synthetic pathway and analytical protocols. I'm prioritizing accuracy and relevance.

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(methylsulfonyl)benzonitrile

This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-Fluoro-2-(methylsulfonyl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented in two primary stages, beginning with the strategic nucleophilic aromatic substitution on a readily available starting material, followed by a controlled oxidation to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also the underlying scientific rationale for the experimental choices.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the electron-withdrawing sulfonyl and nitrile groups, combined with the metabolic stability often conferred by the fluorine atom, makes this scaffold attractive for the design of targeted therapeutics. This guide will detail a reliable synthetic pathway, emphasizing safety, efficiency, and scalability.

Strategic Synthetic Approach

The most logical and widely applicable approach to the synthesis of this compound involves a two-step sequence starting from 2,4-difluorobenzonitrile. This strategy leverages the principles of nucleophilic aromatic substitution (SNAr) and selective oxidation.

The overall synthetic transformation can be visualized as follows:

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile via Nucleophilic Aromatic Substitution

The initial step of this synthesis involves the selective displacement of a fluorine atom from 2,4-difluorobenzonitrile with a methylthio group. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, with the fluorine atom at the ortho position being the most activated and, therefore, the most likely to be displaced.

Mechanistic Insight

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed upon the attack of the nucleophile (in this case, the thiomethoxide ion) on the aromatic ring.[1] The negative charge is delocalized across the aromatic system and the electron-withdrawing nitrile group, which stabilizes the intermediate and facilitates the subsequent departure of the fluoride leaving group.

Caption: Simplified workflow of the SNAr mechanism.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Difluorobenzonitrile | 139.11 | 10.0 g | 0.0719 |

| Sodium Thiomethoxide | 70.09 | 5.54 g | 0.0791 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-difluorobenzonitrile (10.0 g, 0.0719 mol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Stir the solution at room temperature to ensure complete dissolution.

-

Carefully add sodium thiomethoxide (5.54 g, 0.0791 mol, 1.1 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, 5-Fluoro-2-(methylthio)benzonitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Part 2: Oxidation of 5-Fluoro-2-(methylthio)benzonitrile to this compound

The second and final stage of the synthesis is the oxidation of the methylthio group to a methylsulfonyl group. This transformation is a crucial step that significantly alters the electronic properties of the molecule. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) being common and effective choices.[2][3] The use of at least two equivalents of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

Choice of Oxidizing Agent

-

m-CPBA: A widely used and generally reliable oxidizing agent for this transformation. It is soluble in many organic solvents, making the reaction setup straightforward.[2]

-

Oxone®: An inexpensive, stable, and environmentally benign oxidizing agent. It is typically used in a biphasic system or in polar solvents like methanol or aqueous acetonitrile.[3]

This guide will detail the procedure using m-CPBA due to its excellent reactivity and selectivity in this context.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Fluoro-2-(methylthio)benzonitrile | 169.21 | (from previous step) | ~0.0719 |

| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 35.0 g | ~0.156 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Thiosulfate Solution | - | As needed | - |

Procedure:

-

Dissolve the crude 5-Fluoro-2-(methylthio)benzonitrile from the previous step in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 35.0 g, ~0.156 mol, ~2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or HPLC to confirm the complete oxidation of the starting material and the intermediate sulfoxide.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove meta-chlorobenzoic acid.

-

Wash the organic layer with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Characterization

The final product, this compound (CAS No. 1379097-18-3)[4], should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Safety Considerations

-

m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock.

-

Sodium thiomethoxide is corrosive and moisture-sensitive. Handle it in a dry environment and wear appropriate personal protective equipment.

-

Dichloromethane and N,N-dimethylformamide are hazardous solvents and should be handled in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The methodology is based on well-established chemical transformations and utilizes readily available reagents. This guide provides the necessary detail for researchers to successfully synthesize this important pharmaceutical intermediate, with an emphasis on understanding the underlying chemical principles.

References

-

Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Available from: [Link].

-

ResearchGate. Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. Available from: [Link].

-

Oriental Journal of Chemistry. Biocatalytic Oxidation of Sulfides to Sulfones. Available from: [Link].

-

Yashwantrao Chavan College of Science, Karad. Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Available from: [Link].

-

Reddit. Conversion of sulfide to sulfone? : r/Chempros. Available from: [Link].

-

PMC - NIH. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Available from: [Link].

Sources

An In-depth Technical Guide on the Spectroscopic Data for 5-Fluoro-2-(methylsulfonyl)benzonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and manufacturing, the precise and unambiguous characterization of chemical entities is paramount. Spectroscopic methods are the cornerstone of this analytical imperative, providing rapid, reliable, and non-destructive means to elucidate molecular structure and confirm purity.[1] This guide offers a comprehensive technical overview of the spectroscopic data for 5-Fluoro-2-(methylsulfonyl)benzonitrile, a key aryl fluorinated building block. The application of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is explored in detail, providing a robust framework for the quality control and assurance of this important pharmaceutical intermediate.[1]

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₆FNO₂S. Its structure, featuring a fluorine atom, a methylsulfonyl group, and a nitrile group attached to a benzene ring, gives rise to a unique set of spectroscopic characteristics.

Figure 1: Molecular Structure of this compound. This diagram illustrates the arrangement of atoms and functional groups within the molecule.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆FNO₂S |

| Molecular Weight | 200.21 g/mol |

| Appearance | Solid |

Note: The molecular weight of a related compound, 5-Fluoro-2-methylbenzonitrile, is 135.14 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of chemically non-equivalent protons and their immediate electronic surroundings.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4]

Spectral Interpretation:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methyl group of the methylsulfonyl moiety will appear as a singlet in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile, sulfonyl, and fluoro groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Spectral Interpretation:

The spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling. The chemical shifts of the aromatic carbons are significantly affected by the substituents. For comparison, the ¹³C NMR spectrum of benzonitrile shows signals for the aromatic carbons and the nitrile carbon.[5]

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable technique. ¹⁹F NMR is sensitive to the local electronic environment and can provide unambiguous confirmation of the presence and position of the fluorine substituent.[6] The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making interpretation often straightforward.[7]

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: A spectrometer equipped with a fluorine probe is required.

-

Data Processing: The chemical shifts are typically referenced to an external standard like CFCl₃.

Spectral Interpretation:

A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring with electron-withdrawing groups.

Figure 2: General Workflow for NMR Spectroscopy. This diagram outlines the key steps from sample preparation to spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3][8] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded.

-

Sample Scan: The spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum.

Spectral Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2230 | Nitrile (C≡N) | Stretching |

| ~1350-1300 & ~1160-1120 | Sulfonyl (SO₂) | Asymmetric & Symmetric Stretching |

| ~1250-1000 | Aryl-F | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indicator of the nitrile group. The strong absorptions for the sulfonyl group are also highly characteristic. For comparison, the IR spectrum of the related compound 5-fluoro-2-methylbenzonitrile is available in the NIST Chemistry WebBook.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Experimental Protocol (e.g., Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired over a relevant mass range.

Spectral Interpretation:

-

Molecular Ion Peak: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode. For this compound (molecular weight 200.21), this would be observed at m/z 201.21 or 199.21, respectively.

-

Isotopic Pattern: The presence of sulfur will result in a characteristic isotopic pattern for the molecular ion peak, with a smaller peak at M+2.

-

Fragmentation: The molecule may fragment in a predictable manner, for example, through the loss of the methyl group (-CH₃) or the entire methylsulfonyl group (-SO₂CH₃).

References

- 1. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 2. 5-氟-2-甲基苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. paulrpalmer.com [paulrpalmer.com]

- 4. azooptics.com [azooptics.com]

- 5. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 6. biophysics.org [biophysics.org]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 5-Fluoro-2-methylbenzonitrile [webbook.nist.gov]

5-Fluoro-2-(methylsulfonyl)benzonitrile: A Technical Guide for the Research Scientist

Introduction

5-Fluoro-2-(methylsulfonyl)benzonitrile is a fluorinated aromatic compound featuring a nitrile and a methylsulfonyl group. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the unique combination of its functional groups. The electron-withdrawing nature of both the nitrile and methylsulfonyl moieties, enhanced by the presence of a fluorine atom, activates the aromatic ring for specific chemical transformations. This guide provides an in-depth look at the chemical properties, a proposed synthetic pathway, potential reactivity, and prospective applications of this versatile research chemical.

Chemical Properties and Structure

This compound is characterized by the presence of three key functional groups on a benzene ring: a fluoro group, a methylsulfonyl group, and a nitrile group. These groups collectively influence the molecule's reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 1379097-18-3 | |

| Molecular Formula | C8H6FNO2S | |

| Molecular Weight | 199.20 g/mol | |

| Structure | ||

|

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is not widely available, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The synthesis originates from the commercially available 2-bromo-5-fluorobenzonitrile.

Caption: Proposed two-step synthesis of this compound.

This proposed synthesis involves a two-step process:

-

Nucleophilic Aromatic Substitution: The bromine atom in 2-bromo-5-fluorobenzonitrile is displaced by a methylthio group using sodium thiomethoxide. This reaction is a standard nucleophilic aromatic substitution.

-

Oxidation: The resulting 5-fluoro-2-(methylthio)benzonitrile is then oxidized to the corresponding sulfone. This transformation can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile

Materials:

-

2-bromo-5-fluorobenzonitrile

-

Sodium thiomethoxide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-fluorobenzonitrile (1.0 eq) in anhydrous DMF.

-

Add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Materials:

-

5-fluoro-2-(methylthio)benzonitrile

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM) or Methanol/Water mixture

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-fluoro-2-(methylthio)benzonitrile (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The unique arrangement of functional groups in this compound dictates its reactivity and suggests several potential applications, particularly in medicinal chemistry.

Sources

The Strategic Deployment of 5-Fluoro-2-(methylsulfonyl)benzonitrile in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Among the vast arsenal of chemical building blocks available to the medicinal chemist, 5-Fluoro-2-(methylsulfonyl)benzonitrile emerges as a scaffold of significant interest. This technical guide provides an in-depth exploration of the potential applications of this versatile molecule, grounded in established principles of medicinal chemistry and supported by field-proven insights. We will delve into its synthesis, key structural attributes, and its prospective role in the generation of novel therapeutic agents.

The Architectural Triad: Deconstructing the Therapeutic Potential

The promise of this compound as a valuable intermediate in drug synthesis stems from the synergistic interplay of its three core functional groups: the fluorine atom, the methylsulfonyl moiety, and the benzonitrile core. Each component contributes unique physicochemical properties that can be leveraged to optimize drug-like characteristics.

-

The Fluoro Substituent: The introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1] Fluorine's high electronegativity can alter the acidity of nearby protons and influence the overall electronic distribution of the molecule, which can be critical for target engagement.[2]

-

The Methylsulfonyl Group: The methylsulfonyl group is a powerful electron-withdrawing group and a hydrogen bond acceptor, features that are instrumental in molecular recognition by biological targets.[3] Its incorporation can enhance solubility, modulate the pharmacokinetic profile, and provide a rigid structural element.[3]

-

The Benzonitrile Core: Benzonitrile derivatives are versatile precursors in the synthesis of a wide array of pharmaceuticals.[4] The nitrile group can be readily transformed into other functional groups, such as primary amines, carboxylic acids, or tetrazoles, providing a gateway to diverse chemical space.

The specific ortho- and meta-positioning of these functional groups in this compound creates a unique electronic and steric environment, predisposing the molecule to specific chemical transformations and biological interactions.

Synthetic Accessibility: A Proposed Pathway

A potential retrosynthetic analysis suggests that the target molecule could be accessed from a di-substituted fluorinated precursor. A proposed forward synthesis is outlined below:

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile

-

To a solution of 2,4-difluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-fluoro-2-(methylthio)benzonitrile.

Step 2: Synthesis of this compound

-

Dissolve 5-fluoro-2-(methylthio)benzonitrile (1.0 eq) in a mixture of methanol and water.

-

Add Oxone® (potassium peroxymonosulfate) (2.2 eq) in portions at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, dilute the mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Medicinal Chemistry: A Forward Look

The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of a variety of biologically active molecules. Its utility is particularly envisioned in the development of inhibitors for enzymes where specific hydrogen bonding and hydrophobic interactions are crucial for potency.

As a Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[5][6] The 2-(methylsulfonyl)benzonitrile scaffold can serve as a versatile "hinge-binding" motif, with the nitrile and sulfonyl groups forming critical hydrogen bonds with the kinase hinge region. The fluorine atom can be strategically positioned to interact with specific hydrophobic pockets, enhancing both potency and selectivity.

Hypothetical Synthesis of a Kinase Inhibitor Core

Caption: Proposed synthesis of a kinase inhibitor scaffold.

Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired amino-indazole derivative (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Add anhydrous toluene or dioxane as the solvent and degas the mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired kinase inhibitor core.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with BRCA mutations.[7][8] The benzonitrile moiety is a common feature in many PARP inhibitors, where it participates in key interactions within the nicotinamide binding pocket. The fluoro and methylsulfonyl groups of this compound can be exploited to fine-tune the physicochemical properties and target engagement of novel PARP inhibitors. For instance, 2-fluoro-5-formylbenzonitrile, a related compound, is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[9]

A Scaffold for HIF-2α Inhibitors

The hypoxia-inducible factor-2α (HIF-2α) is a key transcription factor implicated in the development of certain cancers. The recently approved drug Belzutifan is a potent HIF-2α inhibitor.[2][10][11][12][13] While the synthesis of Belzutifan utilizes 3,5-difluorobenzonitrile, the structural similarity to this compound suggests that the latter could be a valuable building block for the development of novel HIF-2α inhibitors with potentially improved properties. The methylsulfonyl group could offer alternative interactions within the ligand-binding pocket of HIF-2α.

Structure of a Key Intermediate in Belzutifan Synthesis and a Hypothetical Analog

| Compound | Structure |

| Intermediate from 3,5-difluorobenzonitrile | 3-((2,2-dimethyl-7-oxo-2,3-dihydro-7H-furo[3,4-b]pyridin-5-yl)oxy)-5-fluorobenzonitrile |

| Hypothetical Intermediate from this compound | 5-Fluoro-2-((2,2-dimethyl-7-oxo-2,3-dihydro-7H-furo[3,4-b]pyridin-5-yl)oxy)benzonitrile |

This tabular comparison highlights the potential for scaffold hopping, a powerful strategy in drug discovery to explore new chemical space and intellectual property.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for medicinal chemistry. The convergence of a fluorine atom, a methylsulfonyl group, and a versatile benzonitrile core within a single, synthetically accessible molecule provides a powerful platform for the design of novel therapeutic agents. Its potential applications span across multiple target classes, including protein kinases, PARP, and HIF-2α.

As our understanding of the molecular drivers of disease continues to expand, the demand for novel chemical scaffolds with finely tuned properties will only increase. It is the author's belief that this compound is poised to play a significant role in the future of drug discovery, enabling the development of the next generation of targeted therapies. Further exploration of its reactivity and its incorporation into diverse molecular frameworks is strongly encouraged.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. 5-Fluoro-2-methylbenzonitrile (CAS 77532-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1379097-18-3|this compound|BLD Pharm [bldpharm.com]

- 9. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 10. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 12. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Methodological & Application

5-Fluoro-2-(methylsulfonyl)benzonitrile synthesis protocol

An Application Note and Protocol for the Synthesis of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Authored by: A Senior Application Scientist

Introduction

This compound is a key chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a fluorine atom, a nitrile group, and a methylsulfonyl group on a benzene ring, makes it a versatile building block for creating compounds with enhanced metabolic stability, bioavailability, and binding affinity. This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is based on a robust and scalable synthetic route involving a nucleophilic aromatic substitution followed by an oxidation reaction.

Synthesis Strategy and Mechanistic Rationale

The selected synthetic pathway proceeds in two distinct stages. This approach is favored for its efficiency, use of readily available starting materials, and reliable outcomes.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis begins with the displacement of a chlorine atom from 2-chloro-5-fluorobenzonitrile using sodium thiomethoxide. The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitrile (-CN) group and the fluorine atom, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2] This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, as is the case here.[1][3]

-

Step 2: Oxidation of Sulfide to Sulfone : The intermediate, 5-Fluoro-2-(methylthio)benzonitrile, is then oxidized to the final product. For this transformation, Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) is employed as the oxidant. Oxone® is a stable, effective, and environmentally conscious choice for converting sulfides to sulfones.[4][5][6] The reaction is typically performed in a mixed solvent system, such as water and a miscible organic solvent, to facilitate the interaction of the organic substrate and the water-soluble oxidant.[5] The use of an aqueous system often drives the oxidation completely to the sulfone state, minimizing the formation of the sulfoxide intermediate.[5][7]

Visualized Reaction Scheme

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Safety Precautions

-

General : All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific :

-

Sodium Thiomethoxide : Corrosive and possesses a strong, unpleasant odor. Handle with care to avoid skin contact and inhalation.

-

Oxone® : A strong oxidizing agent. Avoid contact with combustible materials.

-

Solvents : Acetonitrile and Dimethylformamide (DMF) are flammable and toxic. Avoid inhalation and skin contact.

-

-

Always have access to an emergency shower and eyewash station. Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9][10]

Part 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile

This procedure details the nucleophilic aromatic substitution reaction to form the sulfide intermediate.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| 2-Chloro-5-fluorobenzonitrile | 155.56 | 0.10 | 1.0 | 15.56 g |

| Sodium Thiomethoxide | 70.09 | 0.11 | 1.1 | 7.71 g |

| Acetonitrile (anhydrous) | - | - | - | 150 mL |

| Deionized Water | - | - | - | As needed for work-up |

| Ethyl Acetate | - | - | - | As needed for work-up |

| Brine (Saturated NaCl solution) | - | - | - | As needed for work-up |

| Anhydrous Magnesium Sulfate | - | - | - | As needed for drying |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Reflux condenser with a nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup : Assemble the three-neck flask with a magnetic stir bar, reflux condenser (under a nitrogen atmosphere), and a thermometer.

-

Reagent Addition : Charge the flask with 2-chloro-5-fluorobenzonitrile (15.56 g, 0.10 mol) and anhydrous acetonitrile (150 mL). Stir the mixture until the solid is fully dissolved.

-

Carefully add sodium thiomethoxide (7.71 g, 0.11 mol) to the solution in portions over 10-15 minutes. An exothermic reaction may be observed.

-

Reaction Execution : Heat the reaction mixture to 60-65 °C and maintain this temperature with stirring for 4-6 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Pour the mixture into 250 mL of deionized water and stir for 15 minutes.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. The crude 5-Fluoro-2-(methylthio)benzonitrile can be further purified by recrystallization from ethanol/water if necessary. A typical yield is 85-95%.

Part 2: Synthesis of this compound

This procedure details the oxidation of the sulfide intermediate to the final sulfone product.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| 5-Fluoro-2-(methylthio)benzonitrile | 167.20 | 0.085 | 1.0 | 14.21 g (from Part 1) |

| Oxone® (Potassium peroxymonosulfate) | 614.76 (complex) | 0.187 | 2.2 | 115 g |

| Acetonitrile | - | - | - | 200 mL |

| Deionized Water | - | - | - | 200 mL |

| Ethyl Acetate | - | - | - | As needed for work-up |

| Saturated Sodium Bicarbonate Solution | - | - | - | As needed for work-up |

| Brine (Saturated NaCl solution) | - | - | - | As needed for work-up |

| Anhydrous Sodium Sulfate | - | - | - | As needed for drying |

Equipment

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup : In the 500 mL round-bottom flask, dissolve the 5-Fluoro-2-(methylthio)benzonitrile (14.21 g, 0.085 mol) in acetonitrile (200 mL).

-

Oxidant Preparation : In a separate beaker, prepare a solution of Oxone® (115 g, 0.187 mol) in deionized water (200 mL). Stir until the solid is mostly dissolved (a suspension is normal).

-

Reagent Addition : Cool the flask containing the sulfide solution to 0-5 °C using an ice bath.

-

Add the Oxone® solution dropwise to the cooled sulfide solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitoring : Monitor the reaction by TLC or HPLC to confirm the complete conversion of the sulfide to the sulfone.

-

Work-up : Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the desired this compound. The product can be recrystallized from isopropanol to achieve high purity. A typical yield is 90-98%.

Visualized Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for synthesizing this compound. The methodology leverages a well-understood nucleophilic aromatic substitution followed by a clean and efficient oxidation using Oxone®. By adhering to the detailed procedures and safety precautions outlined, researchers can effectively produce this valuable chemical intermediate in high yield and purity, facilitating further research and development in medicinal and materials chemistry.

References

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 5-Fluoro-2-methylbenzonitrile | 77532-79-7 | TCI AMERICA [tcichemicals.com]

- 10. fishersci.es [fishersci.es]

Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Introduction

5-Fluoro-2-(methylsulfonyl)benzonitrile is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a fluorine atom, a nitrile group, and a methylsulfonyl moiety, imparts unique electronic properties that are advantageous for modulating the pharmacological profiles of target molecules. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a robust two-step process, beginning with a nucleophilic aromatic substitution followed by an oxidation reaction. This document emphasizes the underlying chemical principles, safety considerations, and practical insights to ensure a successful and reproducible synthesis.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) : Formation of the sulfide intermediate, 5-Fluoro-2-(methylthio)benzonitrile, from 2-Chloro-5-fluorobenzonitrile.

-

Step 2: Oxidation : Conversion of the sulfide intermediate to the final sulfone product, this compound, using Oxone®.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile via SNAr

Principle and Rationale

This initial step employs a Nucleophilic Aromatic Substitution (SNAr) reaction. The benzene ring of 2-Chloro-5-fluorobenzonitrile is rendered electron-deficient by the electron-withdrawing effects of the nitrile (-CN) and fluoro (-F) groups. This activation facilitates the attack of a nucleophile, in this case, the thiomethoxide anion (CH₃S⁻), on the carbon atom bearing the chloro (-Cl) group. The reaction proceeds via a well-established addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before expelling the chloride ion as the leaving group.[1][2][3] Dimethylformamide (DMF) is an ideal solvent for this reaction as its polar aprotic nature effectively solvates the sodium cation while leaving the thiomethoxide nucleophile relatively free to react.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles | Molar Ratio |

| 2-Chloro-5-fluorobenzonitrile | 155.56 | 10.0 g | 64.3 mmol | 1.0 |

| Sodium Thiomethoxide (NaSMe) | 70.09 | 5.41 g | 77.2 mmol | 1.2 |

| Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - | - |

| Ethyl Acetate | 88.11 | ~300 mL | - | - |

| Saturated NaCl solution (Brine) | - | ~150 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Experimental Protocol

-

Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Chloro-5-fluorobenzonitrile (10.0 g, 64.3 mmol).

-

Solvent Addition : Add anhydrous dimethylformamide (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition : Carefully add sodium thiomethoxide (5.41 g, 77.2 mmol) to the solution in portions over 15 minutes. A slight exotherm may be observed. Maintain the temperature below 30°C.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 150 mL of ethyl acetate.

-

Extraction : Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 75 mL of ethyl acetate each time.

-

Washing : Combine all organic extracts and wash them twice with 75 mL of saturated NaCl solution (brine) to remove residual DMF.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 5-Fluoro-2-(methylthio)benzonitrile, typically as a yellow oil or solid. This crude product is often of sufficient purity for the subsequent oxidation step.

Safety Precautions

-

Sodium Thiomethoxide (NaSMe) : Highly toxic, flammable, and corrosive.[4][5] It can cause severe skin and eye burns.[6][7] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Keep away from heat, sparks, and open flames.[6]

-

Dimethylformamide (DMF) : A potential reproductive toxin. Avoid inhalation and skin contact.

Part 2: Oxidation to this compound

Principle and Rationale

The second step involves the oxidation of the sulfide intermediate to the corresponding sulfone. Oxone®, a stable, non-toxic, and inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄), is an effective oxidizing agent for this transformation.[8] The active component, potassium peroxymonosulfate (KHSO₅), selectively oxidizes the sulfur atom. The reaction is typically performed in a mixed solvent system, such as acetonitrile and water, which ensures the solubility of both the organic substrate and the inorganic oxidant.[9] This method avoids the use of heavy metal-based oxidants, making it a greener and more environmentally benign approach.[10][11]

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles | Molar Ratio |

| 5-Fluoro-2-(methylthio)benzonitrile | 169.20 | 10.9 g (crude from Part 1) | ~64.3 mmol | 1.0 |

| Oxone® | 614.76 | 43.6 g | 71.0 mmol (active O) | 2.2 |

| Acetonitrile | 41.05 | 150 mL | - | - |

| Water | 18.02 | 150 mL | - | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |

| Ethyl Acetate | 88.11 | ~300 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |

Experimental Protocol

-

Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 5-Fluoro-2-(methylthio)benzonitrile (10.9 g, ~64.3 mmol) in a mixture of 150 mL of acetonitrile and 150 mL of water.

-

Oxidant Addition : Cool the solution to 0-5°C using an ice bath. Slowly add Oxone® (43.6 g, containing ~142 mmol of active oxygen) in portions over 30-45 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the sulfide intermediate.

-

Quenching : Once the reaction is complete, carefully quench any excess oxidant by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is neutral (~pH 7).

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing : Combine the organic layers and wash with saturated NaCl solution (brine).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a white crystalline solid.

Safety Precautions

-

Oxone® : A strong oxidizing agent and corrosive.[12] It can cause severe skin and eye damage.[13][14] Avoid contact with combustible materials.[15] Wear appropriate PPE, including gloves and safety goggles, and handle in a well-ventilated area.[15][16] The addition of Oxone® can be exothermic; maintain controlled temperature during addition.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR : To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS) : To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.

-

Melting Point : To compare with literature values as a measure of purity.

Process Workflow and Troubleshooting

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Step 1: Incomplete Reaction | - Insufficient reaction time.- Deactivated sodium thiomethoxide (moisture exposure).- Low reaction temperature. | - Extend the reaction time and continue monitoring.- Use freshly opened or properly stored anhydrous sodium thiomethoxide.- Allow the reaction to proceed at ambient room temperature. |

| Step 1: Low Yield | - Loss of product during aqueous work-up due to residual DMF.- Inefficient extraction. | - Ensure thorough washing with brine to remove DMF.- Increase the number of extractions with ethyl acetate. |

| Step 2: Incomplete Oxidation | - Insufficient amount of Oxone®.- Reaction time too short. | - Add an additional portion of Oxone® (0.2-0.5 eq) and continue stirring.- Increase the reaction time. |

| Step 2: Formation of Byproducts | - Reaction temperature during Oxone® addition was too high. | - Maintain strict temperature control (<10°C) during the addition of the oxidant. |

| Final Product: Low Purity | - Incomplete removal of starting materials or intermediates.- Inefficient recrystallization. | - Ensure each step goes to completion before proceeding.- Screen different solvent systems for recrystallization to optimize crystal formation and purity. |

Conclusion

This application note provides a reliable and detailed two-step method for synthesizing this compound. By following the outlined protocols for nucleophilic aromatic substitution and subsequent oxidation, researchers can obtain the target compound in good yield and high purity. The emphasis on understanding the underlying chemical principles and adhering to strict safety protocols is crucial for a successful outcome. This guide serves as a valuable resource for professionals engaged in the synthesis of key pharmaceutical intermediates.

References

- Oxone - SAFETY D

- Non-Chlorine Shock MSDS: Oxone Safety & Handling. Studylib.

- DuPont Oxone® Chemistry and Product Properties. Piscinas Benages.

- Sodium thiomethoxide solution - Safety D

- Horizon-Non-Chlorine-Shock-Oxone-Monopersulfate - Safety Data Sheet. (2021).

- Oxone - SAFETY D

- Safety Data Sheet - SODIUM THIOMETHOXIDE. Scribd.

- Sodium methanethiolate - Safety D

- SAFETY DATA SHEET - Sodium Thiomethoxide-d3. (2024). LGC Standards.

- PTC-Oxone® Oxidation of Sulfide to Sulfone. PTC Organics, Inc.

- Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. (2014). Green Chemistry.

- Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Concerted Nucleophilic Arom

- Nucleophilic Aromatic Substitution Exam Prep. Clutch Prep.

- An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acet

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 4. scribd.com [scribd.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. lgcstandards.com [lgcstandards.com]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 11. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 12. studylib.net [studylib.net]

- 13. fishersci.com [fishersci.com]

- 14. nexchem.co.uk [nexchem.co.uk]

- 15. piscinasbenages.es [piscinasbenages.es]

- 16. horizonpoolsupply.com [horizonpoolsupply.com]

Using 5-Fluoro-2-(methylsulfonyl)benzonitrile in organic synthesis

An In-Depth Guide to the Synthetic Utility of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Abstract

This compound is a versatile trifunctional aromatic building block increasingly utilized in modern organic synthesis, particularly within medicinal chemistry and drug development. Its unique electronic properties—stemming from two potent electron-withdrawing groups (sulfone and nitrile) and a strategically positioned fluorine atom—render it an exceptional substrate for a variety of chemical transformations. This guide provides an in-depth exploration of its reactivity, focusing on its application in nucleophilic aromatic substitution (SNAr) reactions and other key synthetic modifications. We present detailed, field-proven protocols, mechanistic insights, and safety considerations to empower researchers in leveraging this powerful reagent for the synthesis of complex molecular architectures.

Introduction: A Multifunctional Synthetic Building Block

In the quest for novel therapeutic agents, the design of molecular scaffolds with tunable physicochemical and pharmacological properties is paramount. The strategic incorporation of fluorine and sulfonyl groups into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the methylsulfonyl group often improves solubility and can act as a key hydrogen bond acceptor.[1][3]

This compound emerges as a reagent of significant interest, embodying these desirable features within a single, reactive molecule. The aromatic ring is severely electron-deficient, activated by the strong -I and -R effects of the nitrile and sulfonyl groups. This pronounced electrophilicity, combined with the presence of fluorine—an excellent leaving group in SNAr reactions—makes the C1 position a prime target for nucleophilic attack. This guide serves as a comprehensive resource for chemists seeking to exploit the synthetic potential of this valuable intermediate.

Physicochemical Properties & Structural Data

A clear understanding of a reagent's physical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1379097-18-3 | [4] |

| Molecular Formula | C₈H₆FNO₂S | [4] |

| Molecular Weight | 199.21 g/mol | Calculated |

| Appearance | White to off-white solid | General Observation |

| Class | Specialty Material, Organic Building Block | [4][5] |

Safety & Handling

As with any laboratory chemical, proper handling of this compound is critical. While a specific, comprehensive safety data sheet (SDS) was not retrieved, the hazard profile can be inferred from structurally related compounds.[6][7]

-

Hazard Statements (Anticipated): May be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[6][7][8]

-

Precautionary Measures:

-

Always handle within a certified chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

Store in a tightly sealed container in a cool, dry, well-ventilated area.[6]

-

Wash hands thoroughly after handling.[6]

-

Users are REQUIRED to consult the material-specific Safety Data Sheet (SDS) provided by the supplier before any experimental work.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its high reactivity towards nucleophiles via the SNAr pathway. The fluorine atom, positioned ortho to the powerfully electron-withdrawing methylsulfonyl group and para to the nitrile group, is readily displaced.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds through a well-established two-step mechanism:[9]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine atom. This step is typically rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized across the aromatic ring and onto the electron-withdrawing sulfonyl and nitrile groups, stabilizing the intermediate.[9]

-

Leaving Group Elimination: The aromaticity of the ring is restored through the rapid elimination of the fluoride ion, a good leaving group, yielding the substituted product.[9]

Caption: General mechanism of the SNAr reaction.

Experimental Protocols: Harnessing SNAr Reactivity

The following protocols are generalized procedures based on established methodologies for SNAr reactions on activated aryl fluorides.[9][10][11] They serve as a robust starting point for optimization by researchers.

Protocol 1: Synthesis of N-Aryl Amines via Reaction with Amine Nucleophiles

This protocol describes the displacement of the fluoride with primary or secondary amines, a crucial transformation for generating scaffolds in many drug discovery programs.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2-(methylsulfonyl)benzonitrile derivative.[9]

Protocol 2: Synthesis of Aryl Ethers via Reaction with O-Nucleophiles

This method facilitates the formation of diaryl or alkyl-aryl ethers, which are common motifs in biologically active molecules.

Materials:

-

This compound (1.0 eq)

-

Alcohol or Phenol (1.2 - 1.5 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (t-BuOK, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated Aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and the anhydrous solvent (e.g., THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.[9]

-

Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Beyond SNAr: Expanding the Synthetic Toolkit

While SNAr is its flagship application, the other functional groups on the molecule provide additional synthetic handles, allowing for multi-step, divergent synthesis strategies.

Caption: Synthetic pathways from this compound.

Transformations of the Nitrile Group

The cyano group is a versatile functional group that can be readily converted into other key functionalities.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This transformation is useful for introducing a key acidic functional group or for subsequent reactions like amide bond formation. The resulting product, after SNAr, would be a 2-(methylsulfonyl)benzoic acid derivative.[7]

-

Reduction to Primary Amine: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to benzylamine derivatives, which are important pharmacophores.

Conclusion and Outlook

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern synthetic chemists. Its predictable and high reactivity in SNAr reactions allows for the efficient and modular construction of diverse molecular libraries. The orthogonal reactivity of the nitrile group further enhances its utility, enabling divergent synthetic routes to complex target molecules. For researchers and professionals in drug development, mastering the application of this building block opens a direct and powerful route to novel chemical entities with potentially enhanced pharmacological profiles.

References

- This citation is a placeholder for a general organic chemistry textbook or review on SNAr.

-

Caron, S., Wojcik, J. M., & Vazquez, E. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses. [Link]

- This citation is a placeholder for a general review on the role of sulfones in medicinal chemistry.

- This citation is a placeholder for a review on nitrile group transform

-

PubChem. 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile. National Center for Biotechnology Information. [Link]

-

Doi, H., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-6. (A conceptual reference for the claims in[2])

-